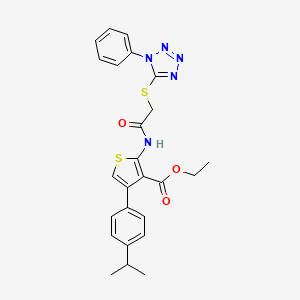![molecular formula C18H16F3N5O2 B2826158 3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 483993-57-3](/img/structure/B2826158.png)
3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is a useful research compound. Its molecular formula is C18H16F3N5O2 and its molecular weight is 391.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antisecretory Activity and Gastric Acid Reduction
Compounds with the tetrazole moiety, similar to the one described, have been synthesized and evaluated for their gastric acid antisecretory activity. For example, a study by Ueda et al. (1991) demonstrated that N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, having a tetrazol-5-ylthio moiety, showed significant antisecretory activity against histamine-induced gastric acid secretion in rats. This indicates the potential of such compounds in the development of antiulcer agents (Ueda et al., 1991).
Anticancer Activity
Derivatives of compounds bearing resemblance to the one inquired about have been investigated for their anticancer properties. Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and found them to exhibit significant antioxidant and anticancer activities against human glioblastoma and breast cancer cell lines. These findings underscore the therapeutic potential of such compounds in oncology (Tumosienė et al., 2020).
Photodynamic Therapy for Cancer Treatment
Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base. These compounds exhibited high singlet oxygen quantum yield, making them promising candidates for Type II photosensitizers in photodynamic therapy for cancer treatment. The study demonstrates the applicability of such compounds in developing new therapeutic strategies against cancer (Pişkin et al., 2020).
Antibacterial and Antifungal Agents
Helal et al. (2013) synthesized a series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives and evaluated their antibacterial and antifungal activities. The study revealed significant antimicrobial activities among the synthesized compounds, highlighting their potential as the basis for new antibacterial and antifungal agents (Helal et al., 2013).
Pharmacokinetics and Metabolism Studies
Research on propanamide derivatives, like the SARMs (Selective Androgen Receptor Modulators), has provided insights into the pharmacokinetics and metabolism of these compounds in preclinical studies. For instance, Wu et al. (2006) detailed the pharmacokinetics, metabolism, and extensive metabolite profiling of S-1, a potent SARM, in rats. This study contributes to understanding the molecular properties and metabolism of similar compounds, aiding in the development of therapeutic agents with ideal pharmacokinetic characteristics (Wu et al., 2006).
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O2/c1-28-14-7-2-4-11(8-14)9-15(16-23-25-26-24-16)17(27)22-13-6-3-5-12(10-13)18(19,20)21/h2-8,10,15H,9H2,1H3,(H,22,27)(H,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFMGXSGASOMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
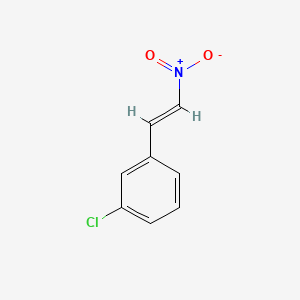
![1,7-diisopentyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2826076.png)
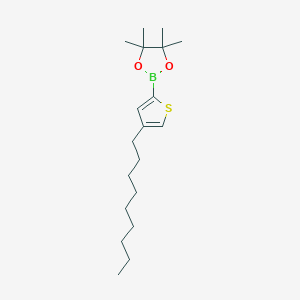
![4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2826081.png)
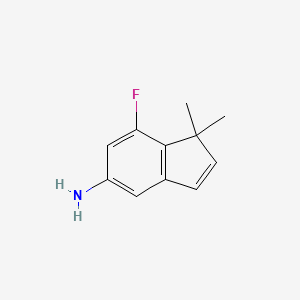
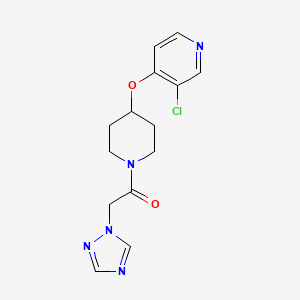
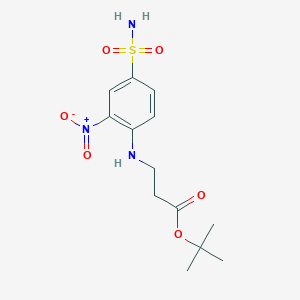
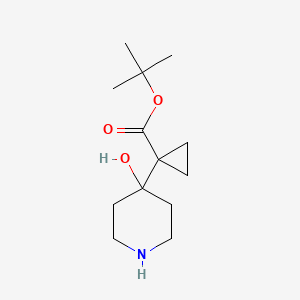
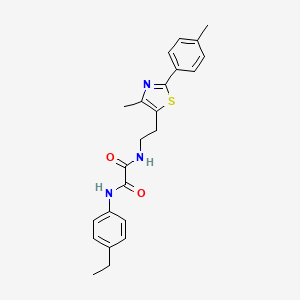
![N-cyclopentyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2826089.png)



